

Application Note: Quantifying Metabolic Fluxes with D-Ribose-¹³C Tracers

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Compound of Interest

Compound Name: D-Ribose-13C

Cat. No.: B119403

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Introduction

Metabolic flux analysis (MFA) is a critical technique for quantitatively understanding the rates of metabolic reactions (fluxes) within a biological system.[1][2] By providing a snapshot of cellular physiology, MFA is an invaluable tool in metabolic engineering, drug development, and disease research.[1][3] Stable isotope tracers, particularly those labeled with Carbon-13 (¹³C), are central to these investigations.[4] D-Ribose-¹³C tracers are specialized probes used to elucidate the dynamics of specific and vital metabolic pathways, most notably the Pentose Phosphate Pathway (PPP) and nucleotide biosynthesis.[5][6] The PPP is a crucial nexus in cellular metabolism, responsible for producing NADPH, a key reductant for antioxidant defense and biosynthesis, and for generating pentose precursors for nucleotide and nucleic acid synthesis.[5][7] This document provides a detailed guide for researchers on the application of D-Ribose-¹³C tracers to quantify these critical metabolic fluxes.

Core Principles

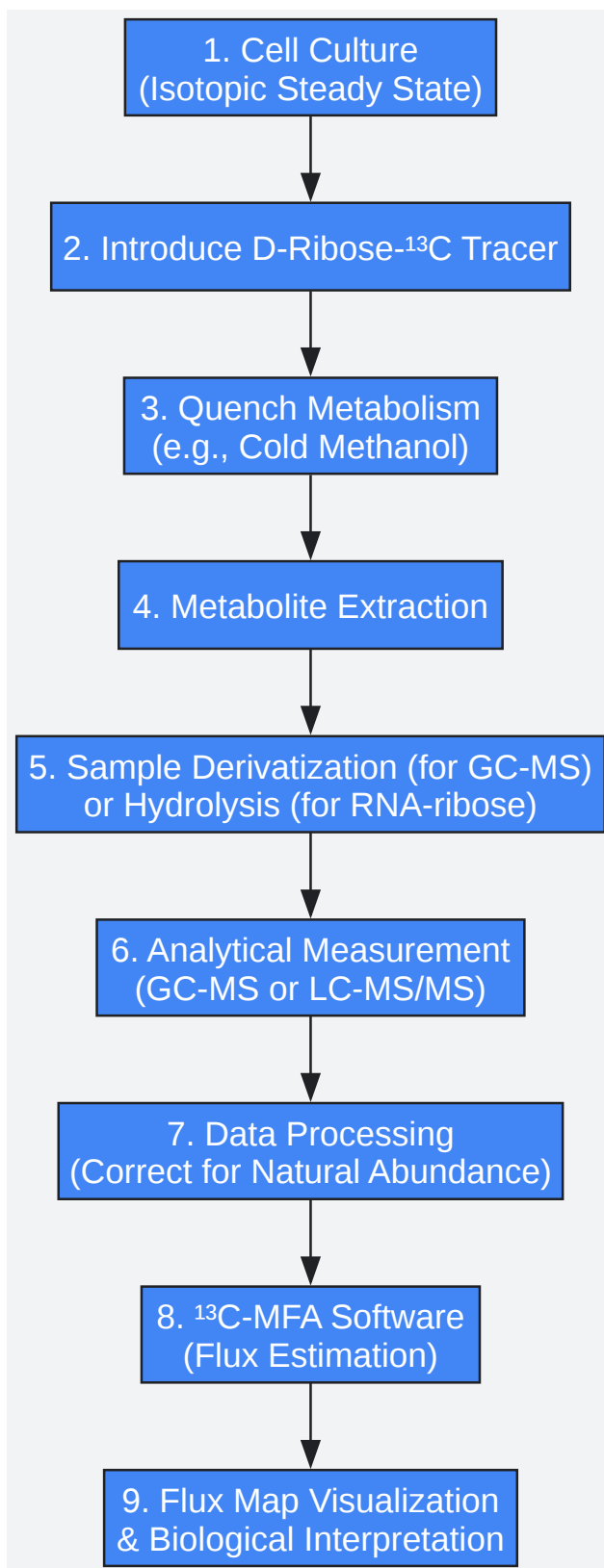
¹³C-Metabolic Flux Analysis (¹³C-MFA) involves introducing a ¹³C-labeled substrate (the tracer) into a biological system and tracking the incorporation of the heavy isotope into downstream metabolites.[4][8] As cells metabolize the ¹³C-labeled D-Ribose, the carbon backbone of the sugar is incorporated into various intermediates. The pattern and extent of ¹³C enrichment in these metabolites, known as the Mass Isotopomer Distribution (MID), is measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[4][9] This labeling pattern is directly related to the relative activities of the metabolic pathways through which the

tracer has passed. By using computational models, these MIDs are then used to calculate the intracellular reaction rates or fluxes.[10]

D-Ribose-¹³C tracers offer a direct route to studying the non-oxidative branch of the PPP and its outputs. Unlike glucose tracers, which enter at the top of glycolysis and the PPP, ribose tracers can bypass the oxidative PPP, providing a more focused view of pentose utilization and interconversion. This is particularly useful for resolving the reversible reactions of the non-oxidative PPP and quantifying the synthesis of nucleotides.[5]

Signaling Pathways and Experimental Logic

The primary pathways interrogated using D-Ribose-¹³C tracers are the Pentose Phosphate Pathway and its connections to nucleotide biosynthesis.



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